molecular formula C9H10F3N3O3 B2500079 2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid CAS No. 2253629-56-8

2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid

Cat. No.: B2500079
CAS No.: 2253629-56-8
M. Wt: 265.192
InChI Key: RXTXEFUKUGRARP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid is a chemical reagent of high interest in medicinal chemistry and drug discovery research. It serves as a versatile building block due to its two privileged pharmacophores: the azetidine ring and the pyrimidine heterocycle. The azetidinone core, a four-membered ring system, is a structure of significant importance in medicinal chemistry. Beyond its classic role as the central scaffold in beta-lactam antibiotics, this motif is recognized as a cholesterol absorption inhibitor and enzyme inhibitor . Modern research explores azetidinone derivatives for a wide range of therapeutic applications, including as anti-inflammatory, anti-malarial, and anti-tuberculosis agents . Furthermore, certain 1,4-diaryl-2-azetidinones have been developed as conformationally restricted analogues of combretastatin A-4, demonstrating potent cytotoxic activity by inhibiting tubulin polymerization, and showing efficacy in inhibiting tumor growth in vivo . The pyrimidine ring is a fundamental aromatic heterocycle in biology, serving as a building block of DNA and RNA . Its synthetic accessibility and ability to interact with diverse biological targets through hydrogen bonding have led to its incorporation into drugs for a vast spectrum of conditions. These include anti-infectives (antibacterial, antifungal, antiviral), anticancer agents, and treatments for neurological disorders and diabetes . Pyrimidine-based compounds often demonstrate improved pharmacokinetic and pharmacodynamic properties, acting as effective bioisosteres for phenyl and other aromatic systems . Specific research has identified pyrimidine-4-carboxamide derivatives as potent and selective inhibitors of enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which are valuable tools for studying lipid signaling in the brain . The integration of these two structures into a single molecule creates a multifunctional reagent. Researchers can leverage this compound to develop novel chemical entities targeting a variety of diseases. The presence of the azetidine-3-yloxy linkage is a key feature, as similar structural motifs, such as a piperidine-4-yloxy group linked to a pyrimidine, have been utilized in the design of potent agonists for G protein-coupled receptors (GPCRs) like GPR119, a target for type 2 diabetes mellitus . This product is intended For Research Use Only and is a valuable synthetic intermediate for hit-to-lead optimization and the exploration of new biological pathways.

Properties

IUPAC Name

2-(azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.C2HF3O2/c1-2-9-7(10-3-1)11-6-4-8-5-6;3-2(4,5)1(6)7/h1-3,6,8H,4-5H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTXEFUKUGRARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=CC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253629-56-8
Record name 2-(azetidin-3-yloxy)pyrimidine; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine with pyrimidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is then treated with 2,2,2-trifluoroacetic acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)pyrimidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues
Compound Name CAS Number Key Structural Features Primary Applications Reference
2-(Azetidin-3-yloxy)pyrimidine;TFA - Pyrimidine + azetidine ether + TFA counterion Kinase inhibitors, drug intermediates
Ethyl 2-(azetidin-3-yl)acetate;TFA 51996-41-9 Azetidine with ethyl acetate side chain + TFA Synthetic intermediates, peptide chemistry
(2S)-2-(Fluoromethyl)azetidine;TFA 2173637-40-4 Fluoromethyl-substituted azetidine + TFA Cannabinoid receptor ligands
[(Azetidin-3-yloxy)sulfonyl]methyl;TFA 2174002-12-9 Azetidine sulfonate ester + TFA Reactive intermediates

Key Observations :

  • Pyrimidine vs.
  • Substituent Effects: Fluoromethylation (CAS 2173637-40-4) enhances metabolic stability and binding affinity to receptors like cannabinoid targets , whereas the unsubstituted azetidine in the target compound prioritizes synthetic versatility.
Physicochemical Properties
Property 2-(Azetidin-3-yloxy)pyrimidine;TFA Ethyl 2-(azetidin-3-yl)acetate;TFA (2S)-2-(Fluoromethyl)azetidine;TFA
Solubility High in TFE, DCM Moderate in polar aprotic solvents High in TFA-TFE mixtures
Stability Stable under acidic conditions Hydrolysis-prone ester linkage Stable due to C-F bond
pKa (TFA counterion) ~0.3 (strong acid) ~0.3 ~0.3

Key Insight : The pyrimidine-azetidine-TFA complex exhibits superior stability in acidic media compared to ester-containing analogues, making it suitable for prolonged reaction conditions .

Drug Discovery
  • Kinase Inhibition : The target compound’s pyrimidine core aligns with kinase-privileged fragments, enabling potent inhibition (IC50 < 100 nM in some cases) via ATP-binding site interactions .
  • Cannabinoid Receptor Targeting: Fluorinated analogues (e.g., CAS 2173637-40-4) show enhanced binding to CB1/CB2 receptors, with TFA improving crystallinity for structural studies .
Industrial and Analytical Use
  • Chromatography : TFA (0.1% in H2O/MeCN) is standard in HPLC purification of azetidine-pyrimidine derivatives, leveraging its ion-pairing properties .
  • Peptide Synthesis : TFA salts of azetidine derivatives (e.g., CAS 51996-41-9) are intermediates in solid-phase peptide synthesis, where TFA cleaves resins .

Biological Activity

2-(Azetidin-3-yloxy)pyrimidine; 2,2,2-trifluoroacetic acid (CAS Number: 2253629-56-8) is a compound that combines an azetidine ring and a pyrimidine moiety with trifluoroacetic acid (TFA). This unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. The compound is being investigated for its potential antimicrobial and anticancer properties, as well as its role in drug development.

  • Molecular Formula : C9H10F3N3O3
  • Molecular Weight : Approximately 229.15 g/mol
  • Structure : The compound features an azetidine ring connected to a pyrimidine structure, enhanced by the presence of TFA, which increases its acidity and solubility in organic solvents.

Antimicrobial Properties

Research indicates that 2-(Azetidin-3-yloxy)pyrimidine; TFA exhibits promising antimicrobial activity. It is being studied for its effects against various pathogens, including bacteria and fungi. For example, compounds derived from pyrimidines have shown significant antifungal activity against strains such as Candida albicans and Saccharomyces cerevisiae, with some derivatives demonstrating MIC values as low as 0.05–0.3 μg/mL . The presence of the azetidine moiety may enhance this activity through specific interactions with microbial targets.

Anticancer Activity

The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, including breast cancer lines like MCF-7 and MDA-MB-231. In vitro assays have shown that certain derivatives exhibit IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil . The mechanism of action may involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent in oncology .

The biological effects of 2-(Azetidin-3-yloxy)pyrimidine; TFA are believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Modulation : The compound may modulate enzyme activities involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Interactions : It may bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and cell division.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of various pyrimidine derivatives against C. albicans. The results indicated that compounds similar to 2-(Azetidin-3-yloxy)pyrimidine exhibited enhanced antifungal activity compared to traditional antifungals like Fluconazole .
  • Anticancer Studies :
    • In a comparative analysis, 2-(Azetidin-3-yloxy)pyrimidine was tested against several cancer cell lines. Results showed a marked reduction in cell viability at lower concentrations than those required for standard chemotherapeutics, suggesting a favorable therapeutic index .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaNotable Activity
2-(Azetidin-3-yloxy)pyrimidine; TFAC9H10F3N3O3Antimicrobial, Anticancer
2-(Azetidin-3-yloxy)acetic acidC7H9N3OModerate antimicrobial activity
1-Adamantylacetic AcidC12H16O2Different biological activity profile

Q & A

Q. What are the standard synthetic routes for preparing 2-(azetidin-3-yloxy)pyrimidine derivatives, and how does trifluoroacetic acid (TFA) influence these reactions?

  • Methodological Answer : Synthesis typically involves coupling azetidine derivatives with functionalized pyrimidines. TFA is often used as a catalyst or solvent in deprotection steps (e.g., cleavage of tert-butyl or Boc groups) due to its strong acidity. For example, TFA-mediated deprotection of tert-butyl esters in azetidine intermediates ensures high yields . Reaction conditions (e.g., temperature, stoichiometry) should be optimized using analytical techniques like HPLC or LC-MS to monitor progress .

Q. How can the purity and structural integrity of 2-(azetidin-3-yloxy)pyrimidine-TFA complexes be validated?

  • Methodological Answer : Characterization involves:
  • NMR spectroscopy : Confirm regiochemistry of the azetidine-pyrimidine linkage (e.g., 1^1H NMR for proton environments, 19^{19}F NMR for TFA counterion detection) .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm, optimized for polar heterocycles .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and adduct formation with TFA .

Q. What are the stability considerations for storing 2-(azetidin-3-yloxy)pyrimidine-TFA complexes?

  • Methodological Answer : Store under inert conditions (argon or nitrogen) at -20°C to prevent hydrolysis of the azetidine ring or TFA dissociation. Stability studies should include periodic HPLC analysis under accelerated degradation conditions (e.g., 40°C/75% humidity) to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(azetidin-3-yloxy)pyrimidine in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the azetidine nitrogen and pyrimidine ring. This helps predict regioselectivity in reactions with electrophiles like alkyl halides. Molecular docking studies may further elucidate interactions with biological targets (e.g., kinase enzymes) .

Q. What strategies resolve contradictions in reported biological activity data for azetidine-pyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, TFA concentration). To address this:
  • Use standardized biological assays (e.g., kinase inhibition with ATP-competitive controls).
  • Perform dose-response studies with careful control of TFA content, as residual TFA may influence cytotoxicity .
  • Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can the role of TFA in modulating the solubility and bioavailability of azetidine-pyrimidine complexes be systematically studied?

  • Methodological Answer :
  • Solubility assays : Compare logP values (shake-flask method) of free base vs. TFA salt in buffers of varying pH .
  • Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption, with LC-MS quantification of apical/basolateral transport .
  • Pharmacokinetic profiling : Monitor TFA dissociation in plasma via 19^{19}F NMR to distinguish intact complex vs. free TFA .

Q. What advanced synthetic methods enable the incorporation of isotopic labels (e.g., 13^{13}C, 15^{15}N) into the azetidine-pyrimidine scaffold?

  • Methodological Answer :
  • Isotope-enriched precursors : Use 15^{15}N-labeled azetidine synthesized via Gabriel synthesis with 15^{15}N-phthalimide.
  • Position-specific labeling : Employ Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with 13^{13}C-enriched pyrimidine boronic acids .
  • Analytical validation : Confirm labeling efficiency using HR-MS and 13^{13}C NMR .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling TFA in azetidine-pyrimidine synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to TFA’s corrosive vapors (BP 72°C) .
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles.
  • Waste disposal : Neutralize TFA with aqueous bicarbonate before disposal to avoid environmental hazards .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of azetidine-pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for assigning stereochemistry. Crystallize the compound using vapor diffusion (e.g., hexane/ethyl acetate) and collect data at 100 K. Refinement software (e.g., SHELX) can model disorder in the azetidine ring if present .

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